

N,N-Dimethylsulfanilic acid chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(dimethylamino)benzenesulfonic acid*

Cat. No.: B046840

[Get Quote](#)

An In-Depth Technical Guide to N,N-Dimethylsulfanilic Acid: Structure, Properties, and Synthesis

Abstract

N,N-Dimethylsulfanilic acid, also known as **4-(dimethylamino)benzenesulfonic acid**, is a substituted aromatic compound of significant interest in various chemical and biological domains. Its unique molecular architecture, characterized by the presence of both a strongly basic dimethylamino group and a strongly acidic sulfonic acid group, dictates its physicochemical properties and reactivity. This guide provides a comprehensive technical overview of the chemical structure of N,N-Dimethylsulfanilic acid, delving into its zwitterionic nature, spectroscopic signature, and established synthetic protocols. By elucidating the causality behind its properties and experimental methodologies, this document serves as a foundational resource for professionals engaged in organic synthesis, materials science, and biochemical research.

Chemical Identity and Nomenclature

N,N-Dimethylsulfanilic acid is systematically identified by several names and registry numbers, which are crucial for accurate literature searching and regulatory compliance. Its primary precursor is N,N-dimethylaniline.^[1]

Identifier	Value	Source
CAS Number	121-58-4	[2] [3]
IUPAC Name	4-(dimethylamino)benzenesulfonic acid	N/A
Synonyms	N,N-Dimethylsulfanilic Acid, 4-(Dimethylamino)benzenesulphonic acid	[2] [4]
Molecular Formula	C ₈ H ₁₁ NO ₃ S	[3] [4]
Molecular Weight	201.24 g/mol	[3] [4]
InChIKey	KZVBBVPCVQEYQK-UHFFFAOYSA-N	[1] [4]
Canonical SMILES	CN(C)c1ccc(cc1)S(=O)(=O)O	[4] [5]

Molecular Structure and Physicochemical Properties

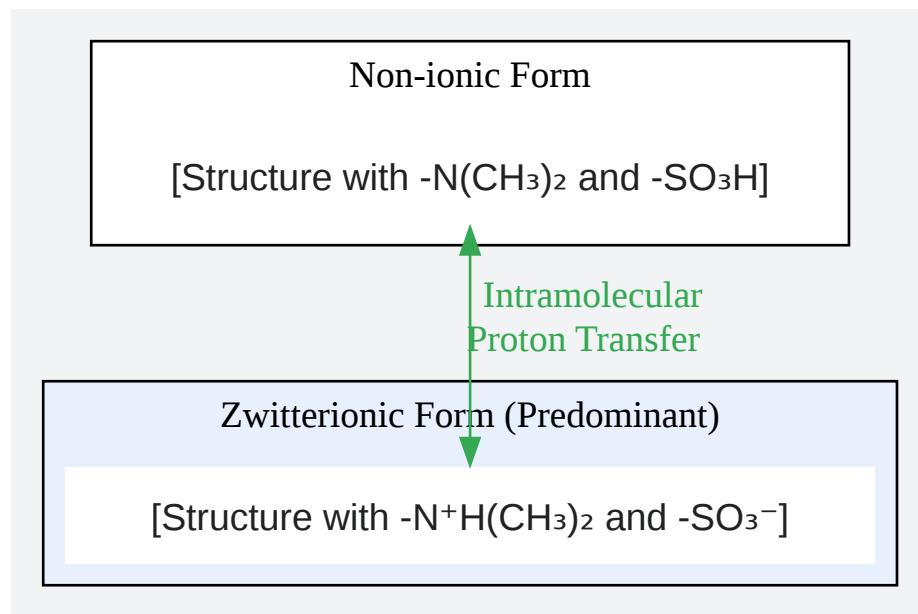
The functionality and behavior of N,N-Dimethylsulfanilic acid are direct consequences of its molecular structure. Understanding its electronic and spatial arrangement is key to predicting its reactivity and applications.

Core Chemical Structure

The molecule is built upon a central benzene ring, substituted at the 1- and 4- (para) positions.

- **Dimethylamino Group (-N(CH₃)₂):** Located at position 1, this tertiary amine group is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring highly activated towards electrophilic substitution.
- **Sulfonic Acid Group (-SO₃H):** Positioned at the para-position (position 4), this is a strongly acidic, electron-withdrawing group. Its presence significantly influences the molecule's

polarity and solubility.


The molecule is achiral, possessing a plane of symmetry through the C1-C4 axis.[4]

Caption: 2D structure of N,N-Dimethylsulfanilic acid.

The Zwitterionic State: An Internal Salt

A defining characteristic of N,N-Dimethylsulfanilic acid is its existence as a zwitterion, or inner salt.[6][7] A zwitterion is a neutral molecule that contains an equal number of positive and negative charges on different functional groups.[6] In this case, the highly acidic proton of the sulfonic acid group ($-\text{SO}_3\text{H}$) is transferred to the basic lone pair of electrons on the dimethylamino nitrogen atom ($-\text{N}(\text{CH}_3)_2$).

This intramolecular acid-base reaction results in a negatively charged sulfonate group ($-\text{SO}_3^-$) and a positively charged quaternary ammonium group ($-\text{N}^+\text{H}(\text{CH}_3)_2$). While an equilibrium exists, the zwitterionic form is the predominant species in the solid state and in neutral aqueous solutions, a phenomenon also observed in common amino acids.[8]

[Click to download full resolution via product page](#)

Caption: Equilibrium between non-ionic and zwitterionic forms.

Physicochemical Properties

The zwitterionic structure imparts properties more typical of ionic salts than neutral organic molecules. This includes a high melting point and significant polarity.

Property	Value	Source
Physical Form	White to off-white solid	[2][9]
Melting Point	270-270.5 °C (decomposes)	[1][10]
Density	~1.339 g/cm ³	[1]
Solubility	Slightly soluble in water	[11]
Storage Temp.	Room Temperature	[2][10]


Causality Insight: The high melting point is a direct result of the strong electrostatic attractions between the positive and negative poles of adjacent zwitterions in the crystal lattice. These ionic forces require significantly more energy to overcome than the van der Waals forces present in non-ionic organic compounds of similar molecular weight.

Synthesis and Mechanistic Insights

The most common and direct synthesis of N,N-Dimethylsulfanilic acid is the electrophilic sulfonation of N,N-dimethylaniline.

Synthetic Route: Electrophilic Sulfonation

The reaction proceeds by treating N,N-dimethylaniline with concentrated sulfuric acid. The dimethylamino group is a potent ortho, para-directing activator. However, the extreme steric bulk of the incoming sulfonyl group (-SO₃H) strongly disfavors substitution at the ortho positions adjacent to the already bulky dimethylamino group. Consequently, the reaction exhibits high regioselectivity, yielding the para-substituted product almost exclusively.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the synthesis of N,N-Dimethylsulfanilic acid.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[\[2\]](#) It is a self-validating system where the physical properties of the final product (e.g., melting point) confirm successful synthesis.

Materials:

- N,N-dimethylaniline (20 g, 165.29 mmol)
- Concentrated Sulfuric Acid (98%, 16.1 g, 161.00 mmol)
- Diethyl Ether (200 mL total)
- 250 mL three-necked round-bottomed flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Ice bath
- Heating mantle with temperature control
- Rotary evaporator
- Vacuum source

Procedure:

- Salt Formation: To a 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, add a solution of N,N-dimethylaniline (20 g) in diethyl ether (40 mL). Place the flask in an ice bath to control the exothermic reaction.

- Expertise Insight: The initial reaction between the strong base (dimethylaniline) and strong acid (sulfuric acid) is highly exothermic. The ice bath prevents overheating and potential side reactions. Ether is used as a non-reactive solvent to facilitate mixing and heat dissipation.
- Acid Addition: Slowly add a solution of concentrated sulfuric acid (16.1 g) in diethyl ether (160 mL) dropwise from a dropping funnel over 30-45 minutes with continuous stirring. A precipitate of N,N-dimethylanilinium sulfate will form.
- Solvent Removal: Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Remove the diethyl ether using a rotary evaporator.
- Thermal Rearrangement (Sulfonylation): Equip the flask for heating under vacuum. Heat the resulting solid mixture to 170 °C under vacuum with continuous stirring for 4 hours.
 - Expertise Insight: The high temperature provides the necessary activation energy for the electrophilic aromatic substitution (sulfonylation) to occur. The vacuum removes water formed during the reaction, driving the equilibrium towards the product according to Le Châtelier's principle.
- Isolation and Purification: Cool the reaction mixture to room temperature. The resulting white solid is the crude N,N-Dimethylsulfanilic acid. The product can be purified by recrystallization from hot water if necessary. The yield is reported to be approximately 32%.[\[2\]](#)

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product requires spectroscopic analysis. The predicted data serves as a reference for experimental validation.

Technique	Expected Observations
¹ H NMR	A singlet at ~3.0 ppm (6H, integrating to the two -CH ₃ groups). Two doublets in the aromatic region (7-8 ppm), each integrating to 2H, characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the N ⁺ -H proton.
IR Spectroscopy	Strong, broad absorption around 3000 cm ⁻¹ due to the N ⁺ -H stretch. Characteristic strong S=O stretching bands for the sulfonate group (-SO ₃ ⁻) around 1250-1150 cm ⁻¹ and 1050-1000 cm ⁻¹ . Aromatic C=C stretching peaks around 1600 and 1475 cm ⁻¹ .
Mass Spectrometry	Molecular ion peak [M] ⁺ at m/z = 201.24.

Applications and Research Significance

N,N-Dimethylsulfanilic acid is more than a simple organic molecule; it is a versatile building block and a compound with noted biological activity.

- **Azo Dye Synthesis:** It is a key intermediate in the synthesis of important pH indicators and dyes. For example, it is used in the azo coupling reaction with a diazotized sulfanilic acid to produce methyl orange, a widely used indicator in titrations.[\[12\]](#)
- **Biochemical Research:** The compound has been identified as a weak inhibitor of yeast sirtuins.[\[2\]](#)[\[13\]](#) Sirtuins are a class of proteins involved in metabolic regulation, and inhibitors are valuable tools for studying their function and for potential therapeutic development.
- **Organic Synthesis:** As a bifunctional molecule, it can be used as a starting material for more complex derivatives in pharmaceutical and materials science research.

Safety and Handling

As with any chemical reagent, proper handling of N,N-Dimethylsulfanilic acid is essential for laboratory safety. The following information is derived from safety data sheets (SDS).

Hazard Class	GHS Statements
Pictogram	GHS07 (Harmful/Irritant)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[\[10\]](#)[\[11\]](#)

References

- N,N-DIMETHYLSULFANILIC ACID.gsr.
- Benzenesulfonic acid,4-(dimethylamino)- | CAS#:121-58-4.Chemsr. [\[Link\]](#)
- N,N-Diethylsulphanilic acid | C10H15NO3S | CID 118833.PubChem. [\[Link\]](#)
- 4-(dimethylamino)benzenesulphonic acid CAS#: 121-58-4.
- N,N-Dimethyl-3-nitrosulfanilic acid | C8H10N2O5S | CID 3606966.PubChem. [\[Link\]](#)
- (PDF) Microwave synthesis of sulfanilic acid.
- CN104370779A - Synthesis method of p-dimethylaminoazobenzene sulfonic acid.
- Zwitterion.Wikipedia. [\[Link\]](#)
- Synthesis of 4-aminobenzenesulfonamide.PrepChem.com. [\[Link\]](#)
- CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye.University of Denver. [\[Link\]](#)
- 4-AMINOBENZENESULFONIC ACID.
- CN103613520A - Preparation method for 4-aminobenzenesulfonic acid.
- N-Acetylsulfanilic acid | C8H9NO4S | CID 8483.PubChem. [\[Link\]](#)
- Analytical Methodologies to Detect N-Nitrosamine Impurities.PubMed Central. [\[Link\]](#)

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.YouTube. [\[Link\]](#)
- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.Universal Class. [\[Link\]](#)
- Video: Zwitterion | Definition, Structure & Properties.Study.com. [\[Link\]](#)
- Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4.YouTube. [\[Link\]](#)
- Nmr Spectroscopy - Molecular Structure And Absorption Spectra.Jack Westin. [\[Link\]](#)
- Dimethylsulfamic acid | C₂H₇NO₃S | CID 62615.PubChem. [\[Link\]](#)
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.University of Calgary. [\[Link\]](#)
- Synthesis of 4-[4'-(N,N-Dimethylsulfamoyl)piperazin-1-yl]pyridine Derivatives.
- Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.PubMed Central. [\[Link\]](#)
- (PDF) Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin.
- (PDF) Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
- N,N-dimethylacetamide (DMAC): Application and market prospects.Caloong Chemical Co., Ltd. [\[Link\]](#)
- Overview of Testing Methods for N-nitrosamines Monitoring.PMDA. [\[Link\]](#)
- Dimethylacetamide.Wikipedia. [\[Link\]](#)
- LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline.FDA. [\[Link\]](#)
- Amino Acids and Zwitterions (A-level Chemistry).YouTube. [\[Link\]](#)
- 5 New Methods for the Preparation of N,N-Dimethylacetamide.Caloong Chemical Co., Ltd. [\[Link\]](#)
- Drawing Zwitterions and Amino Acids Made Simple: Tips & Tricks.YouTube. [\[Link\]](#)
- N,N-Dimethylaniline, a molecule to dye for.YouTube. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Benzenesulfonic acid,4-(dimethylamino) | CAS#:121-58-4 | Chemsoc [chemsoc.com]
- 2. 4-(dimethylamino)benzenesulphonic acid | 121-58-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]
- 5. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 6. Zwitterion - Wikipedia [en.wikipedia.org]
- 7. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]
- 8. youtube.com [youtube.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-(Dimethylamino)benzenesulfonic acid | 121-58-4 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. N,N-Dimethylsulfanilic Acid, CAS [[121-58-4]] | BIOZOL [biozol.de]
- To cite this document: BenchChem. [N,N-Dimethylsulfanilic acid chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046840#n-n-dimethylsulfanilic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com